Dimethyl trans-1,2-cyclopropanedicarboxylate (CAS: 826-35-7) is a highly versatile, conformationally strained bifunctional building block widely utilized in organic synthesis and medicinal chemistry . As a stable, colorless liquid, it serves as a critical precursor for the scalable production of trans-1,2-disubstituted cyclopropanes, including conformationally restricted amino acids, monoamine oxidase (MAO) inhibitors, and complex peptidomimetics [1]. Its procurement value lies in its optimal balance of reactivity and handling stability; the dimethyl ester configuration provides excellent solubility in standard organic solvents and is highly compatible with low-temperature organometallic reductions and selective enzymatic desymmetrization workflows .
Substituting Dimethyl trans-1,2-cyclopropanedicarboxylate with its close analogs severely compromises synthetic viability and target efficacy. Utilizing the cis-isomer (dimethyl cis-1,2-cyclopropanedicarboxylate) fundamentally alters the spatial geometry of downstream derivatives, leading to steric clashes in target receptor pockets and a complete loss of biological activity in applications like mGluR agonists . Furthermore, substituting with the diethyl ester (diethyl trans-1,2-cyclopropanedicarboxylate) results in significantly lower reaction rates and poor enantioselectivity during critical enzymatic kinetic resolutions (e.g., using pig liver esterase) due to the increased steric bulk of the ethyl groups [1]. Finally, attempting to use the unesterified trans-1,2-cyclopropanedicarboxylic acid introduces severe solubility issues in aprotic solvents and necessitates harsh, yield-lowering activation steps prior to functionalization [2].
For the synthesis of enantiopure cyclopropane intermediates, the choice of ester is critical for enzyme active-site compatibility. Stereoselective hydrolysis of dimethyl trans-1,2-cyclopropanedicarboxylate using pig liver esterase (PLE) proceeds with exceptional efficiency, yielding the chiral monoester with high enantiomeric excess (often >90% ee) [1]. In contrast, the bulkier diethyl trans-1,2-cyclopropanedicarboxylate exhibits sluggish hydrolysis kinetics and substantially lower ee, as the ethyl groups cause steric mismatch within the enzyme pocket .
| Evidence Dimension | Enantiomeric excess (ee) and hydrolysis efficiency |
| Target Compound Data | >90% ee with rapid mono-hydrolysis kinetics |
| Comparator Or Baseline | Diethyl trans-1,2-cyclopropanedicarboxylate (slower kinetics, lower ee) |
| Quantified Difference | Significant increase in ee (>90%) and faster reaction rates for the dimethyl ester |
| Conditions | PLE-mediated stereoselective hydrolysis in aqueous buffer systems |
Procuring the dimethyl ester is essential for scalable, high-yield biocatalytic production of chiral cyclopropanes without the need for expensive chiral auxiliaries.
The trans-1,2-cyclopropane geometry is an absolute requirement for specific pharmacological targets, such as monoamine oxidase (MAO) and metabotropic glutamate receptors (mGluRs). Downstream APIs synthesized from dimethyl trans-1,2-cyclopropanedicarboxylate properly orient their functional groups to match these receptor pockets [1]. Conversely, utilizing the cis-isomer (dimethyl cis-1,2-cyclopropanedicarboxylate) as a precursor yields analogs with inappropriate vector alignment, resulting in >100-fold reduced affinity or complete loss of biological activity due to severe steric clashes .
| Evidence Dimension | Target receptor binding affinity of downstream derivatives |
| Target Compound Data | High affinity (active MAO/mGluR binding) |
| Comparator Or Baseline | Dimethyl cis-1,2-cyclopropanedicarboxylate derivatives (inactive / >100-fold drop) |
| Quantified Difference | >100-fold difference in receptor binding affinity |
| Conditions | In vitro receptor binding assays for synthesized cyclopropylamine or amino acid analogs |
Buyers must strictly specify the trans-isomer to guarantee that the final synthesized molecules possess the required spatial geometry for pharmacological efficacy.
Dimethyl trans-1,2-cyclopropanedicarboxylate offers superior handling and reactivity profiles in multi-step syntheses compared to alternative forms. In partial saponification workflows to generate mono-carboxylic acids, the dimethyl ester demonstrates higher selectivity and cleaner conversion profiles than the diethyl ester, which often requires forced transesterification to the dimethyl form prior to hydrolysis [1]. Furthermore, unlike the free trans-1,2-cyclopropanedicarboxylic acid—which is a solid with poor solubility in non-polar solvents requiring harsh activation—the liquid dimethyl ester is fully miscible in aprotic solvents (e.g., THF, DCM), allowing direct, high-yield reductions (e.g., via DIBAL-H).
| Evidence Dimension | Synthetic step economy and partial saponification efficiency |
| Target Compound Data | Direct, selective partial saponification and high solubility in aprotic solvents |
| Comparator Or Baseline | Diethyl ester (requires prior transesterification) and Free Acid (requires harsh activation) |
| Quantified Difference | Elimination of 1-2 synthetic activation/transesterification steps |
| Conditions | Mono-hydrolysis (partial saponification) and low-temperature reductions in standard organic solvents |
Procuring the dimethyl diester streamlines manufacturing workflows, reduces the need for harsh reagents, and improves overall step economy.
Directly leveraging its optimal fit within enzyme active sites, this compound is the preferred substrate for pig liver esterase (PLE) mediated kinetic resolution, enabling the scalable production of chiral trans-cyclopropane monoesters with >90% ee [1].
Because the trans-geometry is strictly required for target receptor binding, this dimethyl ester is the obligate building block for synthesizing trans-2-phenylcyclopropylamine (tranylcypromine) and next-generation monoamine oxidase inhibitors [2].
The precise spatial orientation provided by the trans-1,2-substitution pattern makes this compound essential for synthesizing conformationally restricted glutamate analogs (e.g., mGluR2/3 agonists), where the cis-isomer would be biologically inactive .
Taking advantage of its high solubility in aprotic solvents, the dimethyl ester is ideally suited for direct, one-step low-temperature reductions (e.g., using DIBAL-H or LAH) to yield trans-1,2-cyclopropanedimethanol or dialdehyde intermediates, bypassing the harsh activation steps required for the free diacid[3].
Irritant